Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate
Description
This compound features a piperidine core substituted with a methyl carboxylate group at position 1 and an acetamido-methyl moiety at position 2. The acetamido linker connects to a phenyl ring bearing a 2-oxopyrrolidin-1-yl substituent at the meta-position. The 2-oxopyrrolidin-1-yl group (a lactam) may enhance solubility and metabolic stability compared to non-polar substituents .
Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-29-20(28)23-10-7-14(8-11-23)13-21-18(26)19(27)22-15-4-2-5-16(12-15)24-9-3-6-17(24)25/h2,4-5,12,14H,3,6-11,13H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXAUWWBGTPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate, also known by its CAS number 1327252-97-0, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C20H26N4O5
- Molecular Weight: 402.4 g/mol
- Structural Features: The compound features a piperidine ring, an oxo group, and a phenyl amino group, which may contribute to its biological activity .
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the piperidine structure have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties
Compounds with similar structural motifs have been reported to possess antimicrobial activity. The presence of the oxopyrrolidin moiety is often linked to enhanced interactions with bacterial cell membranes, leading to increased permeability and cell death .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in several studies. The oxopyrrolidin group is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Preliminary data suggest that it may inhibit neuroinflammation and promote neuronal survival under stress conditions .
The biological activities of this compound are believed to arise from several mechanisms:
Inhibition of Enzymatic Activity:
Research indicates that this compound may inhibit specific enzymes involved in cancer progression and microbial metabolism, thereby exerting its therapeutic effects .
Modulation of Signal Transduction Pathways:
The compound may influence various signaling pathways associated with cell proliferation and apoptosis, particularly those involving protein kinases and transcription factors .
Case Study 1: Antitumor Efficacy
A study conducted on a series of piperidine derivatives demonstrated that this compound displayed IC50 values in the low micromolar range against human breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neuroprotective Properties
In an animal model of Alzheimer’s disease, administration of the compound resulted in a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests. This study supports the hypothesis that the compound can mitigate neurodegeneration through anti-inflammatory mechanisms .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine core with multiple functional groups, including a piperidine carboxylate, an acetamido moiety, and a pyrrolidinyl group. Its synthesis involves several steps, including the ozonation of N-Boc-protected derivatives and catalytic hydrogenation processes that facilitate the formation of key intermediates necessary for its final structure.
Medicinal Chemistry
Palladium-Catalyzed CH Functionalization
This compound is utilized in the synthesis of oxindoles through palladium-catalyzed CH functionalization processes. This application is particularly relevant in developing therapeutic agents targeting specific enzymes, such as serine palmitoyl transferase. The methodologies employed include Buchwald's and Hartwig's approaches, highlighting its significance in medicinal chemistry.
Synthetic Analgesics Development
Derivatives of this compound have been investigated for their analgesic properties. Modifications to the 4-arylamino-4-piperidinecarboxylic acids derived from it have shown promising results in pain management research, indicating its potential role in developing new analgesics.
Pharmacological Characterization
κ-Opioid Receptor Antagonism
Research has characterized various derivatives of this compound as κ-opioid receptor antagonists. These studies suggest potential therapeutic applications in treating mood disorders and addiction, emphasizing the compound's relevance in neuroscience and pharmacology.
Antimycobacterial Activity
Compounds derived from methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis strains. The atom-economical synthesis and stereoselective properties of these derivatives underline their potential for addressing tuberculosis and related infections.
Catalysis in Synthesis Processes
The compound has been applied in metal/organo relay catalysis for one-pot synthesis reactions, particularly for producing methyl 4-aminopyrrole-2-carboxylates. This demonstrates its utility in facilitating complex chemical reactions efficiently, which is crucial for advancing synthetic chemistry methodologies.
Analgesic Development Study
In a study conducted by Van Daele et al., derivatives synthesized from this compound were evaluated for analgesic efficacy using animal models. The findings indicated that certain modifications led to compounds with significantly enhanced pain-relieving properties compared to existing analgesics.
Antimycobacterial Efficacy Assessment
Kumar et al. reported on spiro-piperidin-4-one derivatives derived from this compound, showcasing their efficacy against various strains of Mycobacterium tuberculosis in both in vitro and in vivo settings. The results highlighted the potential for these compounds to serve as new treatments for tuberculosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Structural and Functional Comparisons
Substituent Effects on Target Binding
- 2-Oxopyrrolidin-1-yl vs. In contrast, the CF₃ group in ’s analog increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Pyridyl vs. Pyrrolidinyl Substituents :
Compounds with pyridyl groups () exhibit stronger π-π stacking interactions, beneficial for kinase inhibition. The pyrrolidinyl group in the target compound may reduce off-target effects by avoiding cationic charges at physiological pH .
Ester Group Variations
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
